molecular formula C22H16FN5O3 B10906725 N-(3-fluorophenyl)-2-[5-(naphthalen-1-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

N-(3-fluorophenyl)-2-[5-(naphthalen-1-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B10906725
M. Wt: 417.4 g/mol
InChI Key: WNZUJUXVBMROAU-UHFFFAOYSA-N
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Description

N~1~-(3-FLUOROPHENYL)-2-[5-(1-NAPHTHYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a naphthyl group, and a tetrahydropyrrolo[3,4-d][1,2,3]triazol moiety, making it a unique and versatile molecule for scientific research.

Preparation Methods

The synthesis of N1-(3-FLUOROPHENYL)-2-[5-(1-NAPHTHYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves multiple steps, including the formation of the tetrahydropyrrolo[3,4-d][1,2,3]triazol core and the subsequent attachment of the fluorophenyl and naphthyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N~1~-(3-FLUOROPHENYL)-2-[5-(1-NAPHTHYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

N~1~-(3-FLUOROPHENYL)-2-[5-(1-NAPHTHYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be used in the study of biological pathways and interactions due to its unique structure and potential bioactivity.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(3-FLUOROPHENYL)-2-[5-(1-NAPHTHYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl and naphthyl groups may play a role in binding to these targets, while the tetrahydropyrrolo[3,4-d][1,2,3]triazol core may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar compounds to N1-(3-FLUOROPHENYL)-2-[5-(1-NAPHTHYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE include other fluorophenyl and naphthyl derivatives, as well as compounds containing the tetrahydropyrrolo[3,4-d][1,2,3]triazol moiety. These similar compounds may share some chemical and biological properties but differ in their specific structures and activities. The uniqueness of N1-(3-FLUOROPHENYL)-2-[5-(1-NAPHTHYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE lies in its combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C22H16FN5O3

Molecular Weight

417.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(5-naphthalen-1-yl-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl)acetamide

InChI

InChI=1S/C22H16FN5O3/c23-14-7-4-8-15(11-14)24-18(29)12-27-20-19(25-26-27)21(30)28(22(20)31)17-10-3-6-13-5-1-2-9-16(13)17/h1-11,19-20H,12H2,(H,24,29)

InChI Key

WNZUJUXVBMROAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C(C3=O)N(N=N4)CC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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